molecular formula C10H10BrN3O B15060775 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine

1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine

Cat. No.: B15060775
M. Wt: 268.11 g/mol
InChI Key: APWAWJPTLYPYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a bromophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine typically involves the reaction of 4-bromophenol with chloromethyl methyl ether to form 4-bromophenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazol-4-amine under basic conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenoxy methyl pyrazole derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido or thiol-substituted pyrazole derivatives.

    Oxidation: Formation of hydroxyl or carbonyl-substituted pyrazole derivatives.

    Reduction: Formation of phenoxy methyl pyrazole derivatives.

Scientific Research Applications

1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group enhances the compound’s binding affinity to these targets, while the pyrazole ring facilitates interactions with active sites. This dual functionality allows the compound to modulate biological pathways, leading to its observed effects in medicinal and biological applications.

Comparison with Similar Compounds

  • 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine
  • 1-((4-Fluorophenoxy)methyl)-1H-pyrazol-4-amine
  • 1-((4-Methylphenoxy)methyl)-1H-pyrazol-4-amine

Comparison: 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and methyl analogs, the bromine-substituted compound exhibits higher reactivity in nucleophilic substitution reactions and enhanced binding affinity in biological assays. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

1-[(4-bromophenoxy)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H10BrN3O/c11-8-1-3-10(4-2-8)15-7-14-6-9(12)5-13-14/h1-6H,7,12H2

InChI Key

APWAWJPTLYPYLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=C(C=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.